molecular formula C17H16N2O7 B2625151 Thalidomide-O-C3-acid CAS No. 2169266-64-0

Thalidomide-O-C3-acid

Cat. No.: B2625151
CAS No.: 2169266-64-0
M. Wt: 360.322
InChI Key: CQVOUORLTYFMHW-UHFFFAOYSA-N
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Description

The compound “4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid” is a derivative of pomalidomide linked with diphenylcarbamide . It’s synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . This compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .


Synthesis Analysis

The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacts with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form an intermediate compound. This intermediate compound then reacts with 3-ethynylaniline or 4-ethynylaniline to form the final compound .


Molecular Structure Analysis

The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS . The yield was 71.92% .


Chemical Reactions Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s amenable for linker attachment via reductive amination .

Mechanism of Action

Target of Action

The primary target of 4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid is the tumor necrosis factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction .

Mode of Action

4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid interacts with its target, TNF-α, by suppressing pro-angiogenic factors including IL-6, TNFα, VEGF, NF-kB and prostaglandin synthesis . This results in the downregulation of angiogenesis .

Biochemical Pathways

The compound affects the angiogenesis pathway. It downregulates the paracrine production of VEGF and IL-6 by both bone marrow stroma and MM cells, alone or in co-culture . This leads to a decrease in cell growth and reduced expression of the VEGF receptors, neurophilin-1 and FLK-1 .

Pharmacokinetics

Thalidomide exhibits a dose-proportional increase in AUC at doses from 50 to 400 mg . Because of the low solubility of Thalidomide, Cmax is less than proportional to dose, and Tmax is prolonged with increasing dose . Age, sex, and smoking have no effect on the pharmacokinetics of Thalidomide, and the effect of food is minimal .

Result of Action

The molecular and cellular effects of 4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid’s action include the suppression of pro-angiogenic factors and the downregulation of angiogenesis . This leads to a decrease in cell growth and reduced expression of the VEGF receptors, neurophilin-1 and FLK-1 .

Future Directions

The development of small-molecule inhibitors like this compound requires a different approach . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body, and has received extensive attention in recent years . Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) inhibitors have received much attention as a possible treatment for cancer . Thus, it’s expected that research in this area will continue to grow.

Properties

IUPAC Name

4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c20-12-7-6-10(15(23)18-12)19-16(24)9-3-1-4-11(14(9)17(19)25)26-8-2-5-13(21)22/h1,3-4,10H,2,5-8H2,(H,21,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVOUORLTYFMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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